NSC 80467 was initially identified through the National Cancer Institute's drug discovery program. It is classified as an antifolate compound, which indicates its mechanism involves interference with folate metabolism, crucial for DNA synthesis and repair. This classification places it among other agents that affect cellular proliferation and survival pathways, making it significant in therapeutic applications against various cancers.
The synthesis of NSC 80467 has been explored through various methodologies. While specific detailed protocols are not extensively documented in public literature, general approaches to synthesizing similar compounds typically involve:
These methods are critical for ensuring that NSC 80467 is produced in a form suitable for biological testing.
The molecular structure of NSC 80467 can be characterized by its specific arrangement of atoms, which contributes to its biological activity. The compound's chemical formula is typically represented as C₁₄H₁₅N₃O₄S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
NSC 80467 participates in several key chemical reactions relevant to its mechanism of action:
These reactions underline the compound's potential as a therapeutic agent in oncology.
The mechanism of action of NSC 80467 primarily revolves around its ability to induce DNA damage and alter cellular signaling pathways:
Quantitative data from assays show significant decreases in cell survival rates upon treatment with NSC 80467 compared to control groups.
NSC 80467 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate conditions for laboratory handling and application.
NSC 80467 has several significant applications within scientific research:
Survivin (encoded by the BIRC5 gene) is a member of the inhibitor of apoptosis protein (IAP) family, uniquely implicated in both cell division regulation and apoptosis suppression. Its overexpression is a hallmark of diverse malignancies, correlating with chemotherapy resistance, aggressive tumor phenotypes, and poor clinical prognoses. Survivin’s dual role in inhibiting caspase activation and ensuring faithful chromosomal segregation during mitosis makes it a critical node for cancer cell survival. Consequently, targeting survivin offers a strategic approach to disrupt tumor proliferation and overcome treatment resistance. Early drug discovery efforts focused on identifying agents capable of suppressing survivin transcription or function, aiming to reactivate apoptotic pathways in cancer cells. This led to the development of compounds classified as "survivin suppressants," with YM155 (sepantronium bromide) being a prominent clinical candidate. However, emerging evidence suggests these agents may exert anticancer effects through broader mechanisms, necessitating re-evaluation of their primary modes of action [1] [6] [10].
Table 1: Key Functions of Survivin in Cancer Biology
Function | Mechanism | Therapeutic Implication |
---|---|---|
Apoptosis Inhibition | Binds caspases-3, -7, and -9; blocks extrinsic/intrinsic death pathways | Contributes to chemo/radioresistance |
Mitotic Regulation | Forms chromosomal passenger complex (CPC) with Aurora B kinase; ensures cytokinesis | Promotes genomic instability and aneuploidy |
Cellular Adaptation | Mediates stress response (e.g., hypoxia, DNA damage) | Facilitates tumor cell survival in hostile microenvironments |
Therapeutic Target | Overexpressed in >90% of solid/hematologic cancers; minimal expression in healthy tissues | High selectivity window for anticancer agents |
NSC 80467 (CAS 101982-51-8) is a synthetic fused naphthoquinone imidazolium compound with the molecular formula C₂₄H₂₂BrN₃O₅ and a molecular weight of 512.4 g/mol. Structurally, it features a benzo[f]benzimidazol-3-ium core linked to a 4-nitrophenyl ketone group and a 2-methylpropyl substituent. This design confers redox-cycling properties typical of quinones, enabling electron transfer reactions that generate reactive oxygen species (ROS). The compound exists as a solid with limited aqueous solubility but dissolves in polar organic solvents like dimethyl sulfoxide (DMSO) at 25 mg/mL (48.79 mM), albeit requiring warming to 60°C and ultrasonication. NSC 80467 was identified through the National Cancer Institute’s (NCI) drug screening program, demonstrating potent cytotoxicity across the NCI-60 cancer cell line panel. Its activity profile showed significant correlation (r = 0.748) with YM155, another imidazolium-based compound initially developed as a survivin suppressant, suggesting shared biological targets or mechanisms. However, unlike YM155—which features a single quinone moiety—NSC 80467’s fused polyaromatic system enhances DNA intercalative potential, a key factor in its distinct mechanism [1] [3] [5].
Table 2: Structural and Functional Comparison of NSC 80467 and YM155
Property | NSC 80467 | YM155 |
---|---|---|
Chemical Class | Fused naphthoquinone imidazolium | Monoquinone imidazolium |
Molecular Formula | C₂₄H₂₂BrN₃O₅ | C₁₉H₁₈BrN₃O₂ |
Primary Structural Features | Naphthoquinone core; 4-nitrophenyl ketone | Benzosuberyl backbone; sulfonamide group |
Solubility | DMSO (25 mg/mL, requires warming/sonication) | Aqueous buffers (as bromide salt) |
NCI-60 Correlation | r = 0.748 with YM155 | Reference compound |
Key Cellular Targets | DNA intercalation; ROS generation | DNA damage induction; survivin suppression |
The initial classification of NSC 80467 as a survivin suppressant has been refined by mechanistic studies revealing DNA damage as its primary anticancer trigger. Parallel analyses of NSC 80467 and YM155 demonstrated that both agents preferentially inhibit DNA synthesis over RNA or protein synthesis. COMPARE algorithm evaluation of NCI-60 screening data linked both compounds to established DNA-damaging agents—chromomycin A3 (a DNA minor-groove binder), bisantrene HCl (a topoisomerase II inhibitor), and actinomycin D (a DNA-directed transcription inhibitor). Crucially, treatment with NSC 80467 induces dose-dependent phosphorylation of two canonical DNA damage markers: γH2AX (indicating double-strand breaks) and pKAP1 (a marker of oxidative stress). The concentrations required for γH2AX induction (low nM range) are substantially lower than those needed to suppress survivin expression (>10-fold higher). This temporal and concentration hierarchy positions DNA damage as the initiating event, with survivin downregulation occurring secondarily, likely due to global transcriptional repression following genomic stress. This model challenges the original "survivin suppressant" designation and recontextualizes NSC 80467 as a genotoxic agent with survivin as a downstream effector [1] [5] [6].
Table 3: Mechanistic Hierarchy of NSC 80467 Effects in Cancer Cells
Event | Key Biomarkers | Concentration Range | Temporal Sequence |
---|---|---|---|
Primary Mechanism | DNA damage induction | Low nM (e.g., 1–10 nM) | Minutes to hours |
- γH2AX foci formation | |||
- pKAP1 phosphorylation | |||
Secondary Mechanism | Transcriptional repression | Mid-to-high nM (e.g., 50–100 nM) | Hours to days |
- Survivin (BIRC5) downregulation | |||
- Global protein synthesis inhibition | |||
Functional Consequence | Cell cycle arrest; apoptosis | Varies by cell type | Days |
NSC 80467 intercalates into DNA, disrupting replication fork progression and inducing replication stress. This triggers activation of the ATR-Chk1 DNA damage checkpoint pathway and rapid phosphorylation of histone H2AX at Ser139 (γH2AX), a scaffold for DNA repair complexes. Concurrently, it promotes phosphorylation of KAP1 (KRAB-associated protein 1) at Ser824, a modification mediated by ATM kinase in response to oxidative DNA lesions. These events occur within hours of exposure at low nanomolar concentrations (1–10 nM) in prostate (PC3), lung, and renal carcinoma models. The potency of NSC 80467 in γH2AX induction surpasses its survivin-suppressive effects, confirming DNA damage as the proximal event. Furthermore, COMPARE analysis underscores its mechanistic similarity to anthracyclines and radiomimetic agents, reinforcing its genotoxic profile [1] [5] [6].
Survivin downregulation by NSC 80467 manifests at higher concentrations (typically >50 nM) and later timepoints (24–48 hours). This suppression is not attributable to direct targeting of survivin transcription but rather emerges as a downstream effect of DNA damage-induced transcriptional arrest. DNA damage triggers global repression of RNA polymerase II-dependent transcription, preferentially affecting short-lived mRNAs like BIRC5 (survivin’s half-life is <30 minutes). Consequently, survivin protein depletion coincides with reduced levels of other rapidly turned-over proteins. In neuroblastoma models, however, survivin knockdown phenocopies NSC 80467 treatment, suggesting tissue-specific vulnerabilities. p53 wild-type status enhances this effect, as DNA damage stabilizes p53, which further represses survivin transcription. Thus, survivin suppression remains a critical contributor to NSC 80467’s efficacy but is mechanistically secondary to genomic instability [1] [6] [10].
Table 4: NSC 80467 Compared to Other DNA-Targeted and Survivin-Directed Agents
Compound | Primary Mechanism | NSC 80467 Correlation (COMPARE) | Survivin Suppression |
---|---|---|---|
NSC 80467 | DNA intercalation; ROS generation | Self (reference) | Secondary effect |
YM155 | DNA damage; transcriptional repression | r = 0.748 | Secondary effect |
Chromomycin A3 | DNA minor-groove binding | High correlation | Not reported |
Bisantrene HCl | Topoisomerase II inhibition | High correlation | Not reported |
Actinomycin D | DNA-directed transcription inhibition | High correlation | Indirect effect |
Cisplatin | DNA crosslinking | Low correlation | Indirect effect |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7